molecular formula C9H10BrClO2 B13923088 4-Bromo-2-chloro-5-methoxybenzeneethanol

4-Bromo-2-chloro-5-methoxybenzeneethanol

Cat. No.: B13923088
M. Wt: 265.53 g/mol
InChI Key: CLMZAXVRMLOVQL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methoxybenzeneethanol is an organic compound that belongs to the class of halogenated aromatic alcohols. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with an ethanol group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-methoxybenzeneethanol typically involves the halogenation of a methoxybenzene derivative followed by the introduction of an ethanol group. One common method is the bromination of 2-chloro-5-methoxybenzene using bromine in the presence of a catalyst, followed by the reaction with ethanol under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation and subsequent functional group modification. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-methoxybenzeneethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a carboxylic acid derivative.

    Reduction: The halogen groups can be reduced to form a less halogenated compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-2-chloro-5-methoxybenzoic acid.

    Reduction: 4-Bromo-2-chloro-5-methoxybenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-chloro-5-methoxybenzeneethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzeneethanol involves its interaction with various molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to specific enzymes and receptors. The ethanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-2-methoxybenzoic acid
  • 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Uniqueness

4-Bromo-2-chloro-5-methoxybenzeneethanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the methoxy and ethanol groups, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

2-(4-bromo-2-chloro-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10BrClO2/c1-13-9-4-6(2-3-12)8(11)5-7(9)10/h4-5,12H,2-3H2,1H3

InChI Key

CLMZAXVRMLOVQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCO)Cl)Br

Origin of Product

United States

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